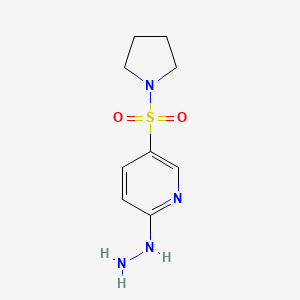

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine” is a chemical compound with the CAS Number: 627843-11-2 . It has a molecular weight of 242.3 and is also known as an HSP90 inhibitor.

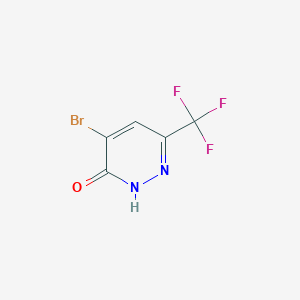

Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H14N4O2S/c10-12-9-4-3-8 (7-11-9)16 (14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2, (H,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that pyridine derivatives have been studied for their potential applications in cancer treatment.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Influence on Neurotransmission

- Pharmacological Characterization in Neurotransmission: A study focused on aryl pyridyl sulfones, including pyrrolidinyl derivatives, demonstrating their potent and selective properties as 5-HT(6) receptor antagonists. This receptor's influence on acetylcholine release in the cortex suggests therapeutic potential in treating cognitive deficits (Riemer et al., 2003).

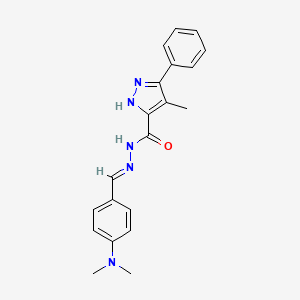

Antimicrobial and Antioxidant Properties

- Synthesis and Evaluation of Derivatives: A variety of pyridine derivatives were synthesized and evaluated, with some exhibiting antimicrobial and antioxidant activities. This includes derivatives of 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, suggesting potential applications in these areas (Flefel et al., 2018).

Anti-Tuberculosis Potential

- Inhibitors for Mycobacterial Carbonic Anhydrases: A series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides, which include pyridinium derivatives, demonstrated excellent inhibitory activity against mycobacterial beta-carbonic anhydrases from Mycobacterium tuberculosis. These findings underline their potential for developing alternate antimycobacterial agents (Güzel et al., 2009).

Synthesis of Novel Compounds

- Novel Cyclization/Hydrolysis Techniques: A study highlighted the synthesis of pyrrolidine-2,4-diones through a novel cyclization/hydrolysis technique involving sulfonyl hydrazides. This method emphasizes the utility of sulfonyl hydrazides in synthesizing valuable compounds (Hu et al., 2022).

Antimicrobial Agents Design

- Design of Antimicrobial Agents: Pyridines and their sulfa drug derivatives were investigated as antimicrobial agents, emphasizing the significance of sulfonyl hydrazides in the development of new pharmaceutical compounds (El‐Sayed et al., 2017).

Chemical Reactions and Synthesis

- Synthesis of Tetrahydropyridine Derivatives: The synthesis of tetrahydropyridine derivatives through reactions involving sulfonyl hydrazides showcases the adaptability of these compounds in creating various chemical structures (An & Wu, 2017).

- Synthesis of Pyrroles and Pyrrolidines: The Wittig reaction involving sulfonyl hydrazides demonstrates their role in synthesizing diverse heterocyclic compounds, further emphasizing their versatility in chemical synthesis (Benetti et al., 2002).

Antimalarial Activity

- Antimalarial Activity of Derivatives: A study on 2-(2-hydrazinyl)thiazole derivatives, which are structurally related to the compound , revealed significant antimalarial activity. This suggests potential applications in developing antimalarial drugs (Makam et al., 2014).

Applications in Organic Synthesis

- Applications in Organic Synthesis: Sulfonyl hydrazides, such as those found in the compound of interest, are increasingly used as sulfonyl sources in organic synthesis, enabling the formation of various chemical bonds and structures (Yang & Tian, 2017).

Mechanism of Action

The compound is known as an HSP90 inhibitor, which means it can inhibit the activity of HSP90, a chaperone protein that plays a critical role in the folding, stabilization, and degradation of various client proteins.

Safety and Hazards

Properties

IUPAC Name |

(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c10-12-9-4-3-8(7-11-9)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZTZWSDTQRHEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl benzo[f]quinoline-6-carboxylate](/img/structure/B2372570.png)

![4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2372571.png)

![(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2372572.png)

![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2372574.png)

![1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2372576.png)

![methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)propanoate](/img/structure/B2372578.png)

![7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2372579.png)

![Ethyl 9-bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2372580.png)

![3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2372587.png)